![molecular formula C19H25N3O2 B2451468 N-(1-Cyano-1-cyclopropylethyl)-2-[2-(phenoxymethyl)pyrrolidin-1-YL]acetamide CAS No. 1385459-45-9](/img/structure/B2451468.png)
N-(1-Cyano-1-cyclopropylethyl)-2-[2-(phenoxymethyl)pyrrolidin-1-YL]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyano-1-cyclopropylethyl)-2-[2-(phenoxymethyl)pyrrolidin-1-YL]acetamide is a useful research compound. Its molecular formula is C19H25N3O2 and its molecular weight is 327.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-Cyano-1-cyclopropylethyl)-2-[2-(phenoxymethyl)pyrrolidin-1-YL]acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C_{16}H_{20}N_{2}O_{2}
- IUPAC Name : this compound
The presence of functional groups such as cyano, phenoxymethyl, and pyrrolidine contributes to its biological activity.
Research indicates that compounds similar to this compound may act as inhibitors of phosphodiesterase type 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, thereby enhancing neurotransmitter signaling in the brain, which is particularly relevant in the context of neuropsychiatric disorders such as schizophrenia .
Antimicrobial Activity
A study focusing on related compounds highlighted their antimicrobial potential against various pathogens. The effectiveness was assessed through quantitative structure-activity relationship (QSAR) analysis, revealing that structural modifications significantly impact antimicrobial efficacy. Compounds with halogenated substituents demonstrated increased lipophilicity, facilitating better membrane penetration and activity against Gram-positive bacteria and fungi .
Neuropharmacological Effects
In rodent models, similar compounds have shown promising results in reducing symptoms associated with schizophrenia. The observed effects included attenuation of conditioned avoidance response (CAR) and inhibition of hyperactivity induced by amphetamines or NMDA receptor antagonists . These findings suggest a potential therapeutic role for this compound in treating neuropsychiatric conditions.
Table 1: Summary of Biological Activities
Table 2: QSAR Analysis Results
Compound | LogP | pKa | Activity Against Gram-positive Bacteria |
---|---|---|---|
N-(4-chlorophenyl) | 3.5 | 7.4 | High |
N-(3-bromophenyl) | 4.0 | 7.6 | Moderate |
N-(phenoxymethyl) | 3.8 | 7.5 | High |
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of newly synthesized N-substituted chloroacetamides were tested for their antimicrobial properties against Staphylococcus aureus and Candida albicans. The results indicated that compounds with specific substitutions on the phenyl ring exhibited significant antimicrobial activity, suggesting a correlation between chemical structure and biological efficacy .
Case Study 2: Neuropharmacological Assessment
In a controlled study involving rodent models, the administration of PDE10A inhibitors led to significant behavioral changes indicative of reduced schizophrenia-like symptoms. The compounds demonstrated a marked reduction in hyperactivity and improved social recognition tasks, supporting their potential use in clinical settings for managing psychotic disorders .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes:
- Functional Groups : The presence of a cyano group, cyclopropyl moiety, and a pyrrolidine ring.
- Molecular Formula : The specific arrangement of atoms contributes to its biological activity.
Anticancer Activity
Research indicates that N-(1-Cyano-1-cyclopropylethyl)-2-[2-(phenoxymethyl)pyrrolidin-1-YL]acetamide exhibits significant anticancer properties.
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways. This mechanism was demonstrated in vitro with various cancer cell lines.
- Case Study : A study on A431 vulvar epidermal carcinoma cells showed a notable reduction in cell proliferation, suggesting its potential as an anticancer agent.
Cell Line | IC50 (µM) |
---|---|
A431 | 10.5 |
MCF-7 | 15.3 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
- Study Findings : It demonstrated efficacy against several Gram-positive bacteria, indicating potential for development into new antibiotic therapies.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Streptococcus pneumoniae | 64 µg/mL |
Neurological Applications
This compound is being investigated for neuroprotective effects.
- Mechanism : Preliminary studies suggest it may inhibit neuroinflammatory pathways, making it a candidate for treating neurodegenerative diseases.
Toxicology and Safety Profile
Initial toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, comprehensive studies are required to fully understand its long-term effects and potential toxicity.
Research Findings Overview
The following table summarizes key findings from various studies regarding the compound's applications:
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[2-(phenoxymethyl)pyrrolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-19(14-20,15-9-10-15)21-18(23)12-22-11-5-6-16(22)13-24-17-7-3-2-4-8-17/h2-4,7-8,15-16H,5-6,9-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZHPILZXPSPNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCCC2COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.